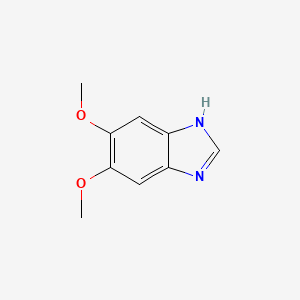

5,6-Dimethoxybenzimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dimethoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWUUHKQHOSMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345024 | |

| Record name | 5,6-Dimethoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72721-02-9 | |

| Record name | 5,6-Dimethoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,6 Dimethoxybenzimidazole

Established Synthetic Routes to the 5,6-Dimethoxybenzimidazole Core Structure

The construction of the this compound core relies on the formation of the imidazole (B134444) ring fused to a 1,2-disubstituted benzene (B151609) precursor, namely 4,5-dimethoxy-1,2-phenylenediamine. Several classical and contemporary methods have been established for this purpose.

Condensation Reactions in this compound Synthesis

The most traditional and widely employed method for synthesizing benzimidazoles is the Phillips condensation reaction. This method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as aldehydes, nitriles, or orthoesters) under acidic conditions. adichemistry.comnih.gov For the synthesis of this compound, the key starting material is 4,5-dimethoxy-1,2-phenylenediamine.

The reaction proceeds via an initial acylation of one of the amino groups, followed by an intramolecular cyclization and dehydration to form the imidazole ring. adichemistry.com The choice of the one-carbon (C1) source dictates the substituent at the 2-position of the resulting benzimidazole (B57391). For instance, reacting 4,5-dimethoxy-1,2-phenylenediamine with formic acid yields the parent this compound, while condensation with various aldehydes produces 2-substituted derivatives. nih.govorganic-chemistry.org A sustainable approach for this type of condensation involves using montmorillonite (B579905) K10 clay as a catalyst in ethanol (B145695) at room temperature. nih.gov

Table 1: Synthesis of 2-Substituted 5,6-Dimethoxybenzimidazoles via Condensation This table is illustrative, based on general condensation methodologies.

| Starting Material | C1 Source (Reagent) | Product |

|---|---|---|

| 4,5-Dimethoxy-1,2-phenylenediamine | Formic Acid | This compound |

| 4,5-Dimethoxy-1,2-phenylenediamine | Benzaldehyde | 2-Phenyl-5,6-dimethoxybenzimidazole |

| 4,5-Dimethoxy-1,2-phenylenediamine | Acetic Acid | 2-Methyl-5,6-dimethoxybenzimidazole |

| 4,5-Dimethoxy-1,2-phenylenediamine | 2-Nitrobenzaldehyde | 2-(2-Nitrophenyl)-5,6-dimethoxybenzimidazole |

Palladium-Catalyzed Cyclization Approaches

Palladium catalysts are instrumental in modern organic synthesis, including the formation of heterocyclic rings. While direct palladium-catalyzed cyclization to form the benzimidazole ring from a diamine is less common, a key application involves the palladium-catalyzed reductive cyclization of suitably substituted precursors.

In this multi-step approach, a dimethoxyaniline is first acylated and then nitrated to produce a 2-nitroanilide intermediate. The crucial step is the reduction of the nitro group, which can be efficiently achieved using a palladium catalyst (e.g., Pd/C) with a reducing agent like hydrazine (B178648) or hydrogen gas. The resulting amino group then undergoes a rapid, often acid-catalyzed, intramolecular cyclization with the adjacent amide carbonyl to form the benzimidazole ring. This strategy has been successfully applied to the synthesis of various substituted benzimidazoles. nih.govnih.gov Furthermore, palladium catalysis is extensively used in cascade reactions to construct the benzimidazole core from precursors like 2-chloroaryl sulfonates, involving sequential C-N bond formations. mit.edu

Oxidative Cyclization Methods in Benzimidazole Synthesis

Oxidative cyclization methods provide a powerful alternative to traditional condensation reactions, often proceeding under milder conditions. These methods typically involve the reaction of an o-phenylenediamine with a C1 source, such as an aldehyde or alcohol, in the presence of an oxidizing agent.

Several effective protocols have been developed:

d-Glucose (B1605176) as a C1 Synthon : A notable green chemistry approach utilizes d-glucose as a biorenewable C1 source for the oxidative cyclization with o-phenylenediamines in water. This method provides excellent yields and tolerates a broad range of functional groups. acs.org

Iodine-Mediated Synthesis : Molecular iodine can be used to promote the oxidative cross-coupling of an o-aminoaniline with a benzylic amine at room temperature, rapidly forming 2-substituted benzimidazoles. researchgate.net

Peroxy Acid Oxidation : Reagents like peroxytrifluoroacetic acid, generated in situ from hydrogen peroxide and trifluoroacetic acid, can effectively induce oxidative cyclization of anilines to form the benzimidazole ring system. nih.govacs.org The mechanism is thought to proceed through a nitrosobenzene (B162901) intermediate. nih.gov

These modern techniques offer efficient pathways to the benzimidazole core and are applicable to the synthesis of this compound from 4,5-dimethoxy-1,2-phenylenediamine.

Synthesis of Dimethoxy-Activated Benzimidazoles and Bisbenzimidazoles

The presence of two methoxy (B1213986) groups on the benzene ring activates it towards electrophilic substitution and influences its reactivity. A robust strategy for synthesizing dimethoxy-activated benzimidazoles and related bisbenzimidazoles starts from a dimethoxyaniline precursor.

For example, the synthesis of 4,6-dimethoxybenzimidazoles (isomeric to the 5,6-dimethoxy system) has been thoroughly documented. The process begins with the acylation of 3,5-dimethoxyaniline (B133145) with a carboxylic acid, followed by nitration to introduce a nitro group ortho to the amino group. The resulting 2-nitroanilide is then subjected to a palladium-catalyzed reduction with hydrazine, which reduces the nitro group to an amine. The final step is an acid-catalyzed cyclization that yields the 2-substituted 4,6-dimethoxybenzimidazole. This same methodology can be extended to synthesize 2,2'-bisbenzimidazoles by using dicarboxylic acids in the initial acylation step. This route highlights a versatile, multi-step approach where the activating nature of the methoxy groups is leveraged.

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, its properties can be further modified by introducing substituents. The most common site for functionalization is the N1 position of the imidazole ring.

Introduction of Substituents at the N1 Position

N-alkylation is the most direct method for introducing substituents at the N1 position of the benzimidazole ring. This reaction typically involves the deprotonation of the N-H bond with a base to form a benzimidazolate anion, which then acts as a nucleophile to attack an alkylating agent. researchgate.net The choice of base and solvent is critical for reaction efficiency.

Common conditions involve using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), followed by the addition of an alkyl halide. researchgate.neteuroasiajournal.org Alternatively, weaker bases like potassium carbonate or cesium carbonate can also be effective. researchgate.net

Specific examples demonstrating this strategy on the closely related 5,6-dimethylbenzimidazole (B1208971) scaffold, which are directly applicable to the 5,6-dimethoxy analogue, include:

Alkylation with 4-vinylbenzyl chloride using NaH in dry THF. euroasiajournal.org

Alkylation with various ketonic Mannich bases in an ethanol-water mixture under reflux. researchgate.net

Table 2: Representative N1-Alkylation Reactions of Substituted Benzimidazoles Based on methodologies applied to 5,6-dimethylbenzimidazole.

| Substrate | Alkylating Agent | Base/Solvent | Product |

|---|---|---|---|

| 5,6-Dimethylbenzimidazole | 4-Vinylbenzyl chloride | NaH / THF | 1-(4-Vinylbenzyl)-5,6-dimethylbenzimidazole |

| 5,6-Dimethylbenzimidazole | 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride | Ethanol/Water | 3-(5,6-Dimethylbenzimidazol-1-yl)-1-phenylpropan-1-one |

| Benzimidazole | Alkyl Halides | K₂CO₃ or Cs₂CO₃ / DMF | 1-Alkylbenzimidazole |

Modifications at the C2 Position

The C2 position of the benzimidazole ring is a primary site for functionalization, enabling the introduction of a wide array of substituents that can significantly influence the molecule's properties.

A common approach for C2-alkylation and C2-arylation involves the condensation of 4,5-dimethoxy-1,2-phenylenediamine with various aldehydes. For instance, the reaction with aliphatic or aromatic aldehydes in the presence of an oxidizing agent or a catalyst can yield the corresponding 2-substituted-5,6-dimethoxybenzimidazoles. A cobalt-catalyzed dehydrogenative coupling of aromatic diamines and primary alcohols has been reported as a method to synthesize 2-substituted benzimidazoles, a reaction that is applicable to the dimethoxy analogue. rsc.org

Palladium-catalyzed cross-coupling reactions are also powerful tools for C2-functionalization. Direct C2-arylation of the benzimidazole core can be achieved using aryl halides or their equivalents in the presence of a palladium catalyst and a suitable ligand. rsc.org This method allows for the introduction of various aryl groups with high efficiency. Another palladium-catalyzed reaction is the C2-alkenylation, which can be performed with styrenes, for example. preprints.org

Furthermore, the C2 position can be functionalized to introduce a thione group, leading to the formation of this compound-2-thione. This is typically achieved by reacting 4,5-dimethoxy-1,2-phenylenediamine with carbon disulfide. nih.govnih.gov The resulting thione is a versatile intermediate for further modifications.

| Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4,5-dimethoxy-1,2-phenylenediamine, Aldehyde (RCHO) | Oxidizing agent (e.g., air, nitrobenzene) or Catalyst (e.g., Co(II) complex) | 2-R-5,6-dimethoxy-1H-benzimidazole | rsc.org |

| 5,6-dimethoxy-1H-benzimidazole, Aryl halide (ArX) | Pd catalyst, Ligand, Base | 2-Aryl-5,6-dimethoxy-1H-benzimidazole | rsc.org |

| 4,5-dimethoxy-1,2-phenylenediamine | Carbon disulfide (CS2) | 5,6-dimethoxy-1H-benzimidazole-2(3H)-thione | nih.govnih.gov |

Substitution Patterns on the Benzene Ring (e.g., Alkoxy Groups)

The presence and nature of substituents on the benzene ring of the benzimidazole core are critical determinants of the molecule's electronic and steric properties. The 5,6-dimethoxy substitution pattern is a key feature of the title compound. The synthesis of such compounds typically starts from a correspondingly substituted o-phenylenediamine.

For example, the synthesis of 5-methoxy-1H-benzimidazole is achieved by the reaction of 4-methoxy-1,2-phenylenediamine with formic acid in the presence of a zinc oxide nanoparticle catalyst at 70°C, affording a 98% yield. semanticscholar.org This illustrates the direct incorporation of an alkoxy group onto the benzimidazole skeleton through the choice of the starting diamine. The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, is a classic method that can be employed for the synthesis of benzimidazoles with various substitution patterns on the benzene ring, including alkoxy groups. adichemistry.comcolab.wsresearchgate.net The conditions of the Phillips reaction, such as temperature and the use of sealed tubes, can be adjusted to improve the yields, especially with aromatic acids. adichemistry.com

Synthesis of Ring-Fused this compound Derivatives

The fusion of additional rings to the this compound framework leads to the formation of polycyclic heterocyclic systems with diverse chemical and biological properties. These ring-fused derivatives can be synthesized through various cyclization strategies.

One common approach involves the use of a 2-substituted-5,6-dimethoxybenzimidazole as a building block. For instance, a 2-amino-5,6-dimethoxybenzimidazole can be reacted with appropriate bifunctional reagents to construct a new fused ring. The synthesis of pyrimido[1,2-a]benzimidazoles can be achieved through the cyclocondensation of 2-aminobenzimidazoles with β-keto esters or other 1,3-dicarbonyl compounds. nih.gov

Another strategy is the synthesis of benzimidazo[1,2-a]quinolines. These can be prepared from 2-aminobenzimidazoles and suitable precursors that allow for the construction of the quinoline (B57606) ring system. rsc.org Microwave-assisted synthesis has been employed to facilitate these transformations, often leading to higher yields and shorter reaction times.

The synthesis of pyridazino[4,5-b]indol-4-ones, which can be considered as complex ring-fused systems, has been reported, and similar strategies could be envisioned for the synthesis of pyridazino-fused benzimidazoles starting from appropriately functionalized this compound precursors. nih.gov

| Starting Material | Reaction Type | Fused Ring System | Reference |

|---|---|---|---|

| 2-Amino-5,6-dimethoxybenzimidazole | Cyclocondensation with β-keto esters | Pyrimido[1,2-a]benzimidazole | nih.gov |

| 2-Amino-5,6-dimethoxybenzimidazole | Reaction with precursors for quinoline ring formation | Benzimidazo[1,2-a]quinoline | rsc.org |

Synthesis of 5,6-Dihydroxy-1H-benzimidazole from this compound Precursors

The conversion of the methoxy groups in this compound to hydroxyl groups is a crucial transformation for the synthesis of various biologically active compounds. This demethylation reaction is typically achieved using strong Lewis acids.

Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl methyl ethers. mdma.chorgsyn.orgresearchgate.netreddit.comresearchgate.net The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) (DCM) at low temperatures, often starting at -78°C and gradually warming to room temperature. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by the cleavage of the methyl-oxygen bond by a bromide ion. It is recommended to use one mole of BBr₃ per methoxy group to ensure complete demethylation. mdma.ch The workup procedure typically involves quenching the reaction with water or an alcohol, followed by extraction and purification.

| Starting Material | Reagent | Product | General Conditions | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxy-1H-benzimidazole | Boron tribromide (BBr₃) | 5,6-Dihydroxy-1H-benzimidazole | Inert solvent (e.g., DCM), low temperature | mdma.chorgsyn.orgresearchgate.netreddit.comresearchgate.net |

Mechanistic Studies of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing new synthetic routes.

Investigation of Reaction Intermediates

The Phillips condensation reaction, a classical method for benzimidazole synthesis, proceeds through a proposed mechanism involving the initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. adichemistry.com This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the imidazole ring. adichemistry.com While specific intermediates for the synthesis of this compound via this method have not been isolated and characterized in detail in the provided search results, the general mechanism is well-accepted.

Role of Catalysis in this compound Synthesis

Catalysis plays a pivotal role in modern synthetic methods for benzimidazoles, offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Copper-catalyzed reactions are widely used for the synthesis of benzimidazoles. For instance, the intramolecular N-arylation of amidines, a copper-catalyzed C-H functionalization/C-N bond formation process, provides an efficient route to benzimidazoles. rsc.orgresearchgate.netnih.gov The catalyst, often a copper(I) species, facilitates the coupling of the N-H bond with an adjacent C-H bond on the aromatic ring. rsc.org The role of ancillary ligands in these systems is crucial for modulating the reactivity and stability of the copper catalyst. rsc.orgresearchgate.net

Palladium catalysts are also extensively used, particularly for cross-coupling reactions to functionalize the benzimidazole core, as mentioned in section 2.2.2. rsc.orgpreprints.orgnih.govnih.govpreprints.org These catalysts enable the formation of carbon-carbon and carbon-heteroatom bonds at various positions of the benzimidazole ring with high selectivity.

Chemo- and Regioselectivity in Derivatization

The derivatization of this compound presents a nuanced challenge in controlling chemo- and regioselectivity. The molecule possesses several potential reaction sites: the two nitrogen atoms of the imidazole ring (N-1 and N-3), the C-2 carbon of the imidazole ring, and the C-4 and C-7 carbons on the benzene ring. The electronic properties of the methoxy groups and the imidazole moiety govern the reactivity and orientation of substituents in chemical transformations.

Selectivity in N-Functionalization

The imidazole portion of the benzimidazole scaffold contains two nitrogen atoms, creating the potential for N-1 and N-3 isomers upon substitution. However, in the case of this compound, the molecule possesses a plane of symmetry, rendering the N-1 and N-3 positions chemically equivalent. Consequently, mono-alkylation or mono-acylation reactions typically yield a single, unambiguous product without the formation of regioisomers.

Deprotonation with a suitable base (e.g., sodium hydride) generates the corresponding benzimidazolide (B1237168) anion, which then acts as a nucleophile. The choice of reaction conditions, including the base and solvent, is crucial for achieving high yields. While regioselectivity between N-1 and N-3 is not a concern for the first substitution, controlling the extent of reaction to prevent di-alkylation (which is generally unfavorable) is a key aspect of chemoselectivity.

| Reactant | Reagents | Conditions | Product | Expected Yield |

|---|---|---|---|---|

| This compound | 1. NaH 2. CH₃I | THF, 0 °C to rt | 1-Methyl-5,6-dimethoxybenzimidazole | High |

| This compound | 1. K₂CO₃ 2. Benzyl bromide | DMF, 80 °C | 1-Benzyl-5,6-dimethoxybenzimidazole | Good to High |

| This compound | 1. NaH 2. Ethyl bromoacetate | THF, rt | Ethyl 2-(5,6-dimethoxybenzimidazol-1-yl)acetate | Good |

Regioselectivity in Electrophilic Aromatic Substitution

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the two methoxy groups. These groups are strongly activating and act as ortho-, para-directors. organicchemistrytutor.comyoutube.com

In this specific substitution pattern, the positions ortho to the C-5 methoxy group are C-4 and C-6. The positions ortho to the C-6 methoxy group are C-5 and C-7. The directing effects reinforce each other, strongly activating the C-4 and C-7 positions. These sites exhibit the highest electron density and are therefore the most nucleophilic, making them the primary targets for electrophiles. organicchemistrytutor.com Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur with high regioselectivity at the C-4 and/or C-7 positions, potentially leading to a mixture of mono- and di-substituted products depending on the reaction stoichiometry and conditions.

| Reaction Type | Reagents | Major Product(s) | Expected Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5,6-dimethoxybenzimidazole | High (C-4/C-7) |

| Bromination | Br₂, Acetic Acid | 4,7-Dibromo-5,6-dimethoxybenzimidazole | High (C-4 and C-7) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-Acetyl-5,6-dimethoxybenzimidazole | High (C-4/C-7) |

Structure Activity Relationship Sar Studies of 5,6 Dimethoxybenzimidazole Derivatives

The Decisive Role of Substituents in Biological Efficacy

Effects of C2-Substituents on Potency and Selectivity

The C2 position of the benzimidazole (B57391) nucleus is another key locus for structural modification that profoundly impacts the potency and selectivity of its derivatives. A wide array of substituents, ranging from simple alkyl or aryl groups to more complex heterocyclic moieties, have been introduced at this position to explore their effects on various biological activities, including anticancer and anti-inflammatory properties.

For example, in the context of anti-inflammatory agents, the substitution at the C2 position with various carboxylic acids has been explored. Research on 1,2,6-trisubstituted benzimidazoles has indicated that the biological activity is inversely related to the length of the linker between a carboxyl group at C2 and the benzimidazole core. nih.gov Furthermore, the nature of the group at C2 can influence selectivity towards different enzymes. For instance, studies on 2-phenyl-substituted benzimidazoles have shown that modifications on this phenyl ring can modulate inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov

The Modulatory Role of Methoxy (B1213986) Groups on the Benzene (B151609) Ring

The two methoxy groups at the 5- and 6-positions of the benzimidazole ring are not mere spectators; they actively participate in modulating the biological activity of the molecule. These electron-donating groups can influence the electron density of the entire heterocyclic system, affecting its ability to participate in crucial interactions such as π-π stacking and hydrogen bonding with target proteins.

The presence of methoxy groups is known to enhance the antioxidant activity of benzazole derivatives, as they can donate hydrogen atoms or electrons to stabilize free radicals. nih.gov In the context of anti-inflammatory activity, a methoxy substitution has been shown to favor 5-lipoxygenase inhibition in certain 2-phenyl-substituted benzimidazoles. nih.gov The position and number of methoxy groups are critical, as demonstrated in studies of various substituted benzimidazole-derived carboxamides, where these groups significantly influence both antioxidative and antiproliferative activities. nih.gov

Structure-Activity Relationships of 2,5,6-Trisubstituted Benzimidazoles

The combined effect of substitutions at the C2, C5, and C6 positions has been a fertile area of research, particularly in the development of antitubercular agents. In these 2,5,6-trisubstituted benzimidazoles, the interplay between the groups at these three positions is crucial for achieving high potency.

Extensive SAR studies on 2,5,6-trisubstituted benzimidazoles targeting the FtsZ protein in Mycobacterium tuberculosis have revealed key insights. For instance, while keeping a dimethylamino group fixed at the C6 position, variations at the C2 and C5 positions have been shown to significantly affect the minimum inhibitory concentration (MIC) against the bacteria. nih.gov Certain lead compounds from these studies, with specific substitutions at C2 and C5, have exhibited excellent MIC values. nih.gov It has been generally observed that 2,5,6-trisubstituted benzimidazoles exhibit better anti-TB activities than their 2,5,7-trisubstituted counterparts. nih.gov

Conformational Analysis and the Geometry of Molecular Recognition

Beyond the chemical nature of substituents, the three-dimensional arrangement of the molecule and its ability to adopt a specific conformation to bind to its biological target are paramount. Conformational analysis and the study of ligand-receptor interactions provide a deeper understanding of the molecular recognition processes that underpin biological activity.

Ligand-Receptor Interactions

The biological effect of any drug molecule is initiated by its binding to a specific receptor. For 5,6-dimethoxybenzimidazole derivatives, the nature and geometry of their interactions within the binding pocket of a target protein determine their efficacy. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

Molecular docking studies are instrumental in predicting the binding modes of these derivatives with their target proteins. For instance, in the context of dopamine (B1211576) receptor ligands, the orientation of substituted benzamide (B126) rings within the receptor's binding site is critical for affinity. nih.gov The interaction energy between the ligand and specific amino acid residues can reveal which parts of the molecule are key for binding and can explain subtype-specific structure-activity relationships. nih.gov Computational studies on related structures, such as 5,6-dimethoxy-1-indanone, have utilized techniques like Natural Bond Orbital (NBO) analysis to understand stabilizing hyperconjugative interactions within the molecule, which can influence its preferred conformation for receptor binding. researchgate.netnih.gov

The table below summarizes some key structure-activity relationships for benzimidazole derivatives, which can provide insights into the behavior of this compound analogs.

| Position of Substitution | Type of Substituent | Influence on Biological Activity |

| N1 | Acylbenzene with electron-withdrawing groups | May favor antifungal activity |

| C2 | Carboxylic acids with shorter linkers | Can enhance anti-inflammatory activity |

| C2 | Phenyl groups | Modifications can modulate COX inhibition |

| C5 & C6 (Methoxy) | Electron-donating | Enhances antioxidant properties |

| C5 & C6 (Methoxy) | Methoxy group | Can favor 5-lipoxygenase inhibition |

Molecular Docking and Dynamics Simulations in SAR Elucidation

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand and its target protein at the molecular level, providing insights into the structural basis of activity.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time, offering a more realistic representation of the biological environment. MD simulations can be used to assess the stability of the docked poses obtained from molecular docking and to analyze the conformational changes that may occur upon ligand binding.

In the context of 5,6-disubstituted benzimidazoles, MD simulations have been employed to validate the stability of ligand-protein complexes. For example, in the study of 5,6-dichlorobenzimidazole derivatives targeting BRAF, MD simulations confirmed that the designed compounds could stably bind within the active site, maintaining key interactions throughout the simulation period. nih.gov These simulations can reveal crucial information about the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the energetic contributions of various interactions. Such insights are critical for understanding the SAR and for the rational design of new derivatives with improved affinity and selectivity. For this compound derivatives, MD simulations could elucidate how the methoxy groups contribute to the stability of the complex, for instance, by forming stable hydrogen bonds with specific residues or by favorably positioning the molecule within a hydrophobic pocket.

The following table summarizes hypothetical interactions that could be explored using molecular docking and MD simulations for this compound derivatives targeting a generic kinase.

| Interaction Type | Potential Interacting Residues in Kinase Hinge Region | Role of this compound Moiety |

| Hydrogen Bonding | Cysteine, Aspartate, Glutamate | The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond donors or acceptors. The oxygen atoms of the methoxy groups could also participate in hydrogen bonding. |

| Hydrophobic Interactions | Leucine, Valine, Isoleucine | The benzene ring of the benzimidazole core can form hydrophobic interactions with nonpolar residues in the binding pocket. |

| Pi-Stacking | Phenylalanine, Tyrosine, Tryptophan | The aromatic benzimidazole ring can engage in pi-stacking interactions with aromatic residues of the protein. |

This table is illustrative and based on common kinase-inhibitor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead molecules.

Commonly used descriptors in QSAR studies of benzimidazole derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption and distribution.

A hypothetical 2D-QSAR study on a series of this compound derivatives might reveal a correlation between their anticancer activity and descriptors such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. For instance, a model could indicate that increasing lipophilicity to a certain extent enhances activity, while the presence of specific functional groups capable of hydrogen bonding is also crucial.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such insights are invaluable for designing new derivatives with enhanced potency. For this compound derivatives, a CoMSIA model could, for example, indicate that a bulky, electron-donating group at a specific position on the benzimidazole scaffold would increase activity.

The table below presents a hypothetical summary of a QSAR study on a series of this compound derivatives.

| Descriptor Type | Example Descriptor | Correlation with Activity | Implication for SAR |

| Topological | Molecular Connectivity Index | Positive | Increased branching may be favorable. |

| Electronic | Dipole Moment | Negative | A lower overall dipole moment might enhance activity. |

| Steric | Molar Refractivity | Positive | Increased molecular volume in specific regions could improve binding. |

| Hydrophobic | LogP | Parabolic | An optimal lipophilicity is required for activity. |

This table represents a hypothetical QSAR model for illustrative purposes.

Biological and Pharmacological Investigations of 5,6 Dimethoxybenzimidazole and Its Analogs

Antimicrobial Activities

Derivatives of benzimidazole (B57391) are well-documented for their potent antimicrobial effects, encompassing a broad range of pathogens. researchgate.netnih.gov Structural modifications to the benzimidazole ring, particularly at various positions, have been extensively studied to enhance efficacy against bacteria, fungi, viruses, and protozoa. nih.govresearchgate.net

Benzimidazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. impactfactor.org Studies have shown that certain structural features, such as the presence of electron-withdrawing groups, can enhance antibacterial activity. nih.gov For instance, some novel 5,6-dimethylbenzimidazole (B1208971) Schiff bases have shown promising results. impactfactor.org The mechanism of action for some benzimidazole derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase, leading to the disruption of DNA synthesis and subsequent cell death. nih.gov

Research has highlighted the potential of N-substituted benzimidazoles in combating resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The antibacterial activity of various benzimidazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Antibacterial Activity of Benzimidazole Derivatives

| Compound/Derivative Type | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Phenyl substituted benzimidazoles with electronegative groups | General antibacterial activity | Showed better antibacterial activity compared to those with electron-releasing groups. | researchgate.net |

| Benzimidazole-triazole derivatives | Gram-positive and Gram-negative bacteria | Exhibited significant activity, with MIC values reported against various strains. | nih.gov |

| 2-(Benzyl/phenylethyl/phenoxymethyl) benzimidazoles | Gram-positive and Gram-negative bacteria, Fungi | Showed promising effects against Gram-positive bacteria and fungi, with lower effects against Gram-negative bacteria. | researchgate.net |

| 5,6-dimethyl-1H-benzo[d]imidazol-2-yl)imino)methyl compounds | Gram-positive (S. aureus) and Gram-negative (E. coli, Klebsiella spp.) | Demonstrated antimicrobial characteristics against both types of bacteria, with higher activity against Gram-negative strains. | impactfactor.org |

The antifungal potential of benzimidazole derivatives is a significant area of research. researchgate.netimpactfactor.org These compounds have been effective against a range of fungal pathogens, including various species of Candida and Aspergillus. nih.govmdpi.com The mechanism of antifungal action for many benzimidazoles involves the disruption of microtubule formation, a critical process for fungal cell division.

Certain derivatives have shown activity comparable to or even exceeding that of standard antifungal drugs. researchgate.net For example, specific benzimidazole derivatives have demonstrated efficacy against Candida albicans, a common cause of fungal infections in humans. researchgate.net

Antifungal Activity of Benzimidazole Derivatives

| Compound/Derivative Type | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| General Benzimidazole Derivatives | Various intractable fungi | Have been extensively exploited for their antifungal properties. | researchgate.net |

| Pyrazole-attached benzimidazoles | Aspergillus niger, Aspergillus fumigatus | Derivatives with electron-withdrawing groups displayed superior antifungal activities. | nih.gov |

| 2-(Benzyl/phenylethyl/phenoxymethyl) benzimidazoles | Fungi | Showed promising antifungal effects. | researchgate.net |

| Various Benzimidazole Derivatives | Candida albicans | Some synthesized derivatives showed significant activity against this yeast. | researchgate.net |

Several benzimidazole derivatives have been identified as potent antiviral agents. nih.gov A notable area of investigation is their activity against Human Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections in infants and young children. nih.govnih.gov

Research has identified a series of benzimidazole analogs that inhibit RSV infection in vitro with high potency. nih.gov Time-of-addition experiments suggest that these compounds are most effective during the early stages of viral infection, potentially by inhibiting the attachment of the virus to host cells. nih.gov Some studies have pinpointed the viral G protein as a possible target for these compounds. nih.gov

Benzimidazoles are a well-established class of anthelmintic drugs used in both human and veterinary medicine to treat infections caused by parasitic worms. nih.govnih.gov Their mechanism of action typically involves binding to the protein β-tubulin, thereby inhibiting the polymerization of microtubules in the parasites.

In addition to their antihelminthic properties, certain benzimidazole derivatives have shown activity against protozoan parasites. nih.gov For example, selected derivatives have demonstrated in vitro activity against Trichomonas vaginalis and Giardia lamblia. nih.gov The susceptibility of these protozoa to benzimidazoles also appears to be linked to their β-tubulin sequences. nih.gov

Anticancer and Antitumor Research

The development of benzimidazole derivatives as anticancer agents is a rapidly advancing field of research. researchgate.netijrpr.comnih.gov These compounds have been shown to exhibit a range of antitumor activities, including inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle in various cancer cell lines. nih.gov The structural versatility of the benzimidazole scaffold allows for modifications that can lead to potent and selective anticancer agents. nih.gov

Numerous studies have evaluated the cytotoxic effects of benzimidazole derivatives against a panel of human cancer cell lines. researchgate.netijrpr.com Among the most commonly studied are HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. researchgate.netresearchgate.netijrpr.com

For instance, certain benzimidazole-triazole hybrids have shown promising anticancer activity against HeLa and MCF-7 cell lines. nih.gov Similarly, other derivatives have demonstrated potent antiproliferative activity against A549 cells, with some compounds showing cytotoxicity comparable to the well-known anticancer drug cisplatin. nih.gov The dimethoxy and trimethoxy derivatives have often been highlighted for their potent cytotoxic effects. researchgate.netnih.gov

Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines

| Compound/Derivative Type | Cancer Cell Line(s) | IC50 Values/Key Findings | Reference |

|---|---|---|---|

| Benzimidazole-triazole hybrids | HeLa, MCF-7, HCT-116, HepG2 | IC50 values ranging from 3.87 µM to 8.34 µM. | nih.gov |

| 6-benzoyl benzimidazole derivatives | HeLa | IC50 values of 1.62 µM and 1.44 µM after 24h treatment. | nih.gov |

| 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives | MCF-7, MGC-803, HepG-2 | Compound 15 showed IC50 values of 43.42 ± 3.56 µM (MCF-7), 20.47 ± 2.07 µM (MGC-803), and 35.45 ± 2.03 µM (HepG-2). | nih.gov |

| Novel benzimidazole derivative (se-182) | A549, HepG2, MCF-7 | Showed high cytotoxic activity against A549 (IC50 = 15.80 µg/mL) and HepG2 (IC50 = 15.58 µg/mL). | |

| Various benzimidazole derivatives | A549 | Compound 12 was the most cytotoxic with an IC50 value of 3.98 µg/ml. | nih.gov |

Mechanisms of Antitumor Action (e.g., ROS production, DNA damage, cell cycle arrest, apoptosis)

Research on a structurally related compound, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), has demonstrated its capacity to induce DNA damage. nih.gov This induction of DNA damage is a critical step in triggering cellular responses that can lead to the elimination of cancer cells. The damage often activates signaling pathways that arrest the cell cycle, providing the cell with time to repair the DNA. However, if the damage is too severe, it can lead to the initiation of programmed cell death, or apoptosis. nih.gov

Studies on various benzimidazole derivatives have confirmed their ability to halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase. nih.gov This arrest prevents the cells from dividing and propagating. Following cell cycle arrest, these compounds can trigger apoptosis, a controlled process of cell death that is essential for removing damaged or cancerous cells. For instance, DRB has been shown to induce apoptosis in breast cancer cells, a process characterized by DNA fragmentation and the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov

The table below summarizes the observed antitumor mechanisms of benzimidazole analogs.

| Mechanism | Observation | Compound Class |

| DNA Damage | Induces partial fragmentation of DNA. nih.gov | 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole |

| Cell Cycle Arrest | Induces G2/M phase arrest. nih.gov | Benzimidazole derivatives |

| Apoptosis | Induces apoptosis in breast cancer cells, characterized by increased Annexin V-positive cells, DNA fragmentation, and activation of caspases. nih.gov | 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole |

Inhibition of Specific Molecular Targets (e.g., Topoisomerase I, Aromatase, VEGFR)

A key aspect of the antitumor activity of benzimidazole derivatives lies in their ability to inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.

Topoisomerase I Inhibition: One of the significant targets for benzimidazole compounds is the nuclear enzyme Topoisomerase I (Topo I), which plays a vital role in DNA replication and transcription. nih.gov A study identified a novel benzimidazole analog, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA), as a selective inhibitor of human Topoisomerase I. nih.gov This finding is particularly relevant as the dimethoxyphenyl substitution bears resemblance to the 5,6-dimethoxybenzimidazole structure. The inhibition of Topo I by these compounds leads to the stabilization of the enzyme-DNA cleavage complex, which ultimately results in DNA strand breaks and cell death. wikipedia.org

Aromatase Inhibition: The benzimidazole scaffold is also recognized for its potential to inhibit aromatase, an enzyme responsible for the final step in estrogen biosynthesis. nih.gov Since estrogen can promote the growth of certain types of breast cancer, aromatase inhibitors are an important class of anticancer drugs. breastcancer.org While direct studies on this compound as an aromatase inhibitor are limited, the structural features of the benzimidazole ring are known to be favorable for interacting with the aromatase enzyme. nih.gov

VEGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzimidazole derivatives have been investigated as inhibitors of VEGFR, thereby blocking the signaling pathways that lead to angiogenesis. nih.gov Although specific data for this compound is not available, the general class of benzimidazoles has shown promise in this area.

The inhibitory activities of various benzimidazole analogs are summarized in the table below.

| Molecular Target | Inhibitory Action | Example Compound |

| Topoisomerase I | Selective inhibitor of human Topoisomerase I. nih.gov | 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA) |

| Aromatase | The benzimidazole core is a key feature in some aromatase inhibitors. nih.gov | Novel 1,3,4-oxadiazole-benzimidazole derivatives |

| VEGFR | Benzimidazole derivatives have been developed as VEGFR inhibitors. nih.gov | Various synthetic benzimidazole derivatives |

Bioreductive Antitumor Agents

Currently, there is no direct scientific evidence available to classify this compound or its closely related analogs as bioreductive antitumor agents.

In Vivo Antitumor Efficacy Studies

While in vitro studies provide valuable insights into the anticancer potential of compounds, in vivo studies in animal models are crucial for evaluating their efficacy in a more complex biological system. Although specific in vivo antitumor efficacy studies for this compound were not identified, research on other benzimidazole derivatives has demonstrated their potential in animal models.

For instance, studies on various benzimidazole anthelmintics have shown their ability to inhibit tumor growth in animal models, prolonging survival and reducing metastasis. nih.gov Another study on bis-benzimidazole derivatives in mouse models of melanoma and lung cancer also showed some antitumor effect, although it was considered mild. rjonco.com These studies highlight the potential of the benzimidazole scaffold for in vivo antitumor activity, though further research is needed to determine the efficacy of this compound specifically.

Cardiovascular System Modulation

Benzimidazole derivatives have been shown to exert significant effects on the cardiovascular system, particularly demonstrating positive inotropic properties.

Positive Inotropic Effects

Several studies have highlighted the positive inotropic effects of benzimidazole derivatives, meaning they increase the force of heart muscle contraction. nih.gov This effect is beneficial in conditions like congestive heart failure. A study on a series of 1-acyl-5,6-diethoxy-2-methylthiobenzimidazoles, which are structurally similar to this compound, demonstrated a concentration-dependent positive inotropic effect in isolated guinea-pig papillary muscles. nih.gov The proposed mechanism for this action is an increase in calcium ion (Ca2+) influx into the myocardial cells through slow calcium channels. nih.gov

Effects on Action Potential Duration and Isometric Contraction

Further investigations into the cardiovascular effects of 1-acyl-5,6-dimethoxy/diethoxy-2-methylthiobenzimidazoles have revealed their ability to modulate the action potential duration (APD) and isometric contraction of cardiac muscle. elaba.ltresearchgate.net

A study on guinea pig atrium and aortic preparations showed that these compounds could restore the decreased action potential duration (APD90) and isometric contraction caused by the neurotransmitter carbachol (B1668302). elaba.ltresearchgate.net Specifically, certain derivatives were able to significantly reverse the negative effects of carbachol on both APD and the force of contraction. elaba.ltresearchgate.net This suggests that these benzimidazole derivatives can counteract the negative chronotropic and inotropic effects of cholinergic stimulation on the heart.

The table below details the observed cardiovascular effects of 5,6-dimethoxy/diethoxybenzimidazole analogs.

| Cardiovascular Effect | Observation | Investigated Compound(s) |

| Positive Inotropic Effect | Caused a concentration-dependent increase in the force of contraction in isolated guinea-pig papillary muscles. nih.gov | 1-acyl-5,6-diethoxy-2-methylthiobenzimidazoles |

| Action Potential Duration | Restored the decreased action potential duration (APD90) induced by carbachol in guinea pig atrium. elaba.ltresearchgate.net | 1-acetyl-5,6-dimethoxy-2-methylthiobenzimidazole and 1-(2-pyridyl)-5,6-diethoxy-2-methylthiobenzimidazole |

| Isometric Contraction | Restored the decreased isometric contraction induced by carbachol in guinea pig atrium. elaba.ltresearchgate.net | 1-acetyl-5,6-dimethoxy-2-methylthiobenzimidazole and 1-(2-pyridyl)-5,6-diethoxy-2-methylthiobenzimidazole |

Vasorelaxant Properties

Benzimidazole derivatives have been investigated for their effects on vascular smooth muscle, with several analogs demonstrating potent vasorelaxant activity. Research into a series of 1H-benzo[d]imidazole analogues of Pimobendan, a known positive inotropic agent and vasodilator, revealed that compounds with a nitro substitution at the 5-position exhibited significant, concentration-dependent vasorelaxant effects. nih.gov One of the most potent derivatives, 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol, displayed an EC50 value of 1.81μM in intact aortic rings, an activity 2.5 times greater than Pimobendan. nih.gov The vasorelaxant effect of these compounds was found to be partially endothelium-dependent. nih.govscholarsresearchlibrary.com

Further studies on 5-nitro benzimidazole derivatives have shown that their vasodilatory effect is influenced by the substituents on the phenyl ring. scholarsresearchlibrary.com The mechanism of vasorelaxation for some benzimidazoles involves the nitric oxide/cGMP pathway, modulation of BKCa channels, and L-type calcium channels. nih.gov For instance, the novel fluorophenyl benzimidazole, 2-(4′-Fluorophenyl)-1H-benzimidazole (FPD), demonstrated potent vasorelaxant and antihypertensive activity by blocking the AT1 receptor and modulating calcium and potassium channels. nih.gov While direct studies on the vasorelaxant properties of this compound are not extensively documented in the reviewed literature, the activity of other substituted benzimidazoles suggests that this compound could also possess vasodilatory effects, potentially through similar mechanisms involving endothelial and smooth muscle signaling pathways.

Inhibition of Phosphodiesterase-III Enzymes

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial in various signaling pathways. PDE3 inhibitors, in particular, are known for their positive inotropic and vasodilatory effects. documentsdelivered.com The benzimidazole structure has been incorporated into compounds designed as PDE inhibitors. Pimobendan, a benzimidazole derivative, is known to be a partial inhibitor of PDE3, contributing to its therapeutic effects in heart failure. scholarsresearchlibrary.com

Neurological and Neuroprotective Activities

The benzimidazole scaffold has been a foundation for the development of compounds with significant neurological and neuroprotective activities. These effects are often attributed to their ability to interact with key enzymes and receptors in the central nervous system.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. A potent acetylcholinesterase inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020), which contains a 5,6-dimethoxy-1-oxoindan moiety, has been extensively studied. nih.govnih.gov

In one study, E2020 was found to be one of the most potent anti-AChE inhibitors with an IC50 value of 5.7 nM. nih.gov This compound exhibited a remarkable selectivity for AChE over butyrylcholinesterase, with a 1250-fold greater affinity for the former. nih.gov Kinetic studies have shown that the inhibition of AChE by E2020 is of a mixed type. nih.gov The inhibitor dissociation constants for the free enzyme (KI) and the acetyl-enzyme (KI') of E2020 are significantly lower than those of other tested compounds, indicating a strong inhibitory effect. nih.gov Furthermore, benzimidazole-benzothiazole derivatives have also been evaluated for their AChE inhibitory potential, with some compounds showing lower IC50 values than the standard drug, donepezil. europeanreview.org

| Compound | Target Enzyme | IC50 Value (nM) | Selectivity (AChE vs. Butyrylcholinesterase) |

|---|---|---|---|

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | Acetylcholinesterase (AChE) | 5.7 | 1250-fold greater for AChE |

First-generation antihistamines are known for their sedative side effects due to their ability to cross the blood-brain barrier. resourcepharm.com The development of second-generation, non-sedating antihistamines has been a significant advancement in the treatment of allergic conditions. nih.govresourcepharm.com Benzimidazole derivatives have emerged as a promising class of H1 antihistamines that lack these sedative effects. nih.govnih.gov

The non-sedating nature of these newer antihistamines is attributed to their reduced lipophilicity and, consequently, their poor penetration of the blood-brain barrier. litfl.com They exhibit high selectivity for peripheral H1 receptors over central H1, muscarinic, and other receptors. litfl.com Astemizole, a non-sedating antihistamine, contains a benzimidazole moiety. nih.gov The development of new benzimidazole derivatives with H1 antihistaminic activity has focused on creating compounds devoid of cardiotoxic effects, an issue that has been associated with some second-generation antihistamines.

Anti-inflammatory and Immunomodulatory Effects

Benzimidazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. nih.gov The anti-inflammatory potential of these compounds has been attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

One study investigated the anti-arthritic, immunomodulatory, and anti-inflammatory potential of a benzimidazole derivative, 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N′-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD), in a rat model of arthritis. nih.gov Treatment with BMZ-AD resulted in a reduction in inflammation, pannus formation, and the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov The immunomodulatory effects were linked to the downregulation of these pro-inflammatory markers. nih.gov

Other research has shown that benzimidazole derivatives can inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the production of prostaglandins, mediators of inflammation. ijcrt.org Some synthesized benzimidazole derivatives exhibited excellent anti-inflammatory activity with IC50 values less than 1mM for both COX-1 and COX-2. ijcrt.org Furthermore, certain benzimidazole derivatives with trifluoromethyl and methoxy (B1213986) substitutions have shown strong inhibition of secretory phospholipases A2, and others have demonstrated potent 5-lipoxygenase inhibition. researchgate.net These findings highlight the multifaceted anti-inflammatory and immunomodulatory potential of the benzimidazole scaffold.

Enzyme Inhibition Studies (Beyond Cancer)

The this compound scaffold is a core structural component in a class of drugs known as proton pump inhibitors (PPIs). nih.gov These agents are designed to suppress the secretion of gastric acid by targeting the H+, K+-ATPase, an enzyme exclusively found at the secretory surface of parietal cells in the gastric mucosa. nih.gov This enzyme, often called the proton pump, is the final step in the acid secretion process, catalyzing a one-to-one exchange of protons (H+) and potassium ions (K+) using the energy from ATP hydrolysis.

Substituted benzimidazoles, including those with a 5,6-dimethoxy substitution pattern, are prodrugs that are selectively activated in the highly acidic environment of the parietal cell. nih.gov The activated form, a sulphenamide intermediate, then forms a covalent disulfide bond with cysteine residues on the H+, K+-ATPase, leading to its irreversible inhibition. researchgate.net This targeted action prevents the pump from transporting H+ ions into the gastric lumen, thereby reducing stomach acidity. nih.gov

Research has explored various analogs of this compound to optimize efficacy and pharmacological properties. One such compound is S 3337, identified as 2-(2-ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole. researchgate.net Studies comparing S 3337 with omeprazole (B731), a widely used PPI, have provided insights into its inhibitory effects. In pylorus-ligated rats, both S 3337 and omeprazole demonstrated similar effectiveness in reducing gastric acid. researchgate.net However, in other models, such as stomach-lumen-perfused rats and Heidenhain pouch dogs, S 3337 was found to be less effective than omeprazole, highlighting how structural modifications on the core benzimidazole ring influence in vivo activity across different biological systems. researchgate.net

| Compound | Chemical Name | Efficacy vs. Omeprazole (Pylorus-Ligated Rat Model) | Efficacy vs. Omeprazole (Stomach-Lumen-Perfused Rat & Heidenhain Pouch Dog Models) |

|---|---|---|---|

| S 3337 | 2-(2-ethylaminobenzylsulfinyl)-5,6-dimethoxybenzimidazole | Similarly effective | Less effective |

| Omeprazole | 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole | Standard | Standard |

Role as a Ligand in Biological Systems (e.g., Cobalamin-binding)

In biological systems, the most prominent role of a benzimidazole derivative as a ligand is in the structure of cobalamin, or vitamin B12. wikipedia.orgresearchgate.net The lower axial ligand that coordinates to the central cobalt ion in true vitamin B12 is 5,6-dimethylbenzimidazole (DMB). wikipedia.orgnih.gov This component is crucial for the vitamin's bioactivity in humans. plos.org Many organisms, particularly prokaryotes, can synthesize cobalamin and its analogs, which may differ in the identity of this lower ligand. uzh.ch

While 5,6-dimethylbenzimidazole is the canonical ligand in vitamin B12, research into the anaerobic biosynthesis of this molecule has revealed the involvement of related methoxy-substituted benzimidazoles. nih.gov In the obligate anaerobic bacterium Eubacterium limosum, a pathway has been identified where methoxy-containing benzimidazoles serve as intermediates. nih.gov Studies involving the expression of different combinations of the bza genes, which direct DMB production, have shown that 5-hydroxybenzimidazole , 5-methoxybenzimidazole , and 5-methoxy-6-methylbenzimidazole are all intermediates in the pathway leading to DMB. nih.gov This indicates that while this compound itself is not the final ligand in natural cobalamins, the enzymatic machinery in certain microbes is capable of processing benzimidazole rings with methoxy substitutions at the 5- and 6-positions. nih.gov

| Compound | Role in Cobalamin Biology | Reference |

|---|---|---|

| 5,6-Dimethylbenzimidazole (DMB) | The canonical lower axial ligand in true vitamin B12. | wikipedia.orgnih.gov |

| 5-Hydroxybenzimidazole | Intermediate in the anaerobic biosynthetic pathway of DMB. | nih.gov |

| 5-Methoxybenzimidazole | Intermediate in the anaerobic biosynthetic pathway of DMB. | nih.gov |

| 5-Methoxy-6-methylbenzimidazole | Intermediate in the anaerobic biosynthetic pathway of DMB. | nih.gov |

Coordination Chemistry and Material Science Applications of 5,6 Dimethoxybenzimidazole

Metal Complexation and Ligand Properties

The coordination chemistry of benzimidazole (B57391) and its derivatives is well-established, with the neutral ligand typically coordinating to a metal center through the pyridinic nitrogen atom (N3). The presence of substituents on the benzimidazole ring, such as the methoxy (B1213986) groups in 5,6-dimethoxybenzimidazole, can significantly influence the ligand's electronic properties and, consequently, the stability and reactivity of the resulting metal complexes.

Synthesis of Metal Complexes with this compound Ligands

While specific synthetic procedures for this compound complexes are not extensively documented in the reviewed literature, the synthesis of metal complexes with substituted benzimidazole ligands generally follows established methodologies. These methods typically involve the reaction of the benzimidazole derivative with a metal salt in a suitable solvent. nih.gov

A general synthetic route involves dissolving the this compound ligand and a metal salt, such as a halide or acetate (B1210297) of a transition metal (e.g., Cu(II), Zn(II), Ni(II), Co(II)), in an appropriate solvent like ethanol (B145695) or methanol. nih.govbanglajol.info The reaction mixture is often heated to facilitate the complexation. The resulting metal complex may precipitate upon cooling or after removal of the solvent and can be purified by recrystallization. The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by the molar ratio of the reactants. nih.gov

For instance, the synthesis of various metal(II) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives has been achieved by reacting the ligand with the corresponding metal salt in a 2:1 molar ratio in an ethanol solution. nih.gov This suggests that a similar approach could be successfully employed for the synthesis of complexes with this compound.

Table 1: General Synthetic Approach for Substituted Benzimidazole Metal Complexes

| Step | Description |

| 1. Reactant Dissolution | The substituted benzimidazole ligand and the metal salt are dissolved in a suitable solvent (e.g., ethanol, methanol). |

| 2. Reaction | The solutions are mixed and often heated under reflux to promote complex formation. |

| 3. Isolation | The complex is isolated by filtration after precipitation or by evaporation of the solvent. |

| 4. Purification | The crude product is purified by recrystallization from an appropriate solvent. |

This table is a generalized representation based on synthetic methods for related benzimidazole complexes. nih.gov

Influence of Methoxy Groups on Electronic Properties and Metal Complexation

The two methoxy groups at the 5 and 6 positions of the benzimidazole ring are electron-donating groups. Their presence increases the electron density on the benzimidazole ring system, including the coordinating nitrogen atom. This enhanced electron density is expected to increase the Lewis basicity of the ligand, leading to stronger coordination to metal centers compared to unsubstituted benzimidazole.

Computational studies on other substituted benzimidazole complexes have shown that the electronic nature of the substituents significantly impacts the properties of the metal complexes. sapub.org For example, electron-donating groups can influence the frontier molecular orbitals (HOMO and LUMO) of the complex, which in turn affects its reactivity and spectral properties. sapub.org The increased electron-donating ability of this compound would likely lead to more stable metal complexes and could also influence their redox potentials.

Coordination Geometries and Solution Behavior of Complexes

The coordination geometry of metal complexes with benzimidazole-based ligands is influenced by several factors, including the metal ion, its oxidation state, the stoichiometry of the complex, and the nature of any co-ligands present. Common geometries observed for transition metal complexes with substituted benzimidazoles include tetrahedral, square planar, and octahedral. nih.govroyalsocietypublishing.org

For example, studies on cobalt(II) complexes with various substituted benzimidazoles have shown the formation of both tetrahedral and octahedral complexes depending on the specific ligand and reaction conditions. rjptonline.org Similarly, zinc(II) complexes with benzimidazole derivatives often exhibit a tetrahedral coordination geometry. researchgate.net Given the steric profile of this compound as a monodentate ligand, it is likely to form complexes with these common geometries.

The solution behavior of these complexes, such as their stability and speciation, can be investigated using techniques like UV-Vis spectrophotometry and potentiometric titrations. The solubility of these complexes is expected to vary depending on the metal and any counter-ions present, with many being soluble in polar organic solvents. nih.gov

Catalysis in Organic Reactions

While the direct application of this compound complexes in catalysis is not widely reported, the broader class of benzimidazole derivatives, particularly as precursors to N-heterocyclic carbenes (NHCs), has shown significant promise in various catalytic transformations, including cross-coupling reactions.

Applications in Kumada Coupling Reactions

The Kumada coupling, a cross-coupling reaction between a Grignard reagent and an organic halide, is a powerful tool for carbon-carbon bond formation and is often catalyzed by nickel or palladium complexes. organic-chemistry.org Nickel catalysts bearing N-heterocyclic carbene (NHC) ligands have proven to be particularly effective for this transformation, even with challenging substrates like aryl chlorides. acs.org

Benzimidazolium salts are precursors to benzimidazole-based NHCs. It is plausible that this compound could be N-alkylated to form a benzimidazolium salt, which can then be deprotonated to generate the corresponding NHC ligand. The electron-rich nature of the 5,6-dimethoxy-substituted benzimidazole backbone would be expected to enhance the electron-donating ability of the resulting NHC ligand. This, in turn, could influence the catalytic activity of the nickel center in a Kumada coupling reaction. acs.org

While no specific examples of this compound-derived catalysts for Kumada coupling were found, the synthesis of nickel(II) complexes with chelating bidentate benzimidazole-based NHC ligands and their successful application in the Kumada coupling of aryl halides demonstrates the potential of this class of compounds in catalysis. acs.org

Table 2: Potential Role of this compound in Kumada Coupling Catalysis

| Component | Role | Potential Influence of Methoxy Groups |

| This compound | Precursor to NHC ligand | Increased electron density on the benzimidazole ring. |

| N-alkylated benzimidazolium salt | NHC precursor | Enhanced stability and modified steric properties. |

| 5,6-dimethoxy-NHC ligand | Ligand for Nickel catalyst | Increased electron-donating ability, potentially enhancing catalytic activity. |

| Ni(II)-NHC complex | Catalyst | Active species in the Kumada coupling catalytic cycle. |

This table outlines a hypothetical application based on the known chemistry of related benzimidazole-derived NHC catalysts. acs.org

Polymer Chemistry and Materials Science

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. nih.gov These properties make them suitable for demanding applications, such as high-temperature fuel cell membranes and protective fabrics. The properties of PBIs can be tailored by modifying the polymer backbone, for instance, by incorporating functional groups.

The synthesis of PBIs typically involves the polycondensation of a tetraamine (B13775644), such as 3,3'-diaminobenzidine (B165653) (DAB), with a dicarboxylic acid or its derivative. nih.govdtu.dk By using a substituted tetraamine, it is possible to introduce functional groups into the PBI backbone. The precursor to this compound is 4,5-dimethoxy-1,2-phenylenediamine. While this is a diamine and not a tetraamine, the principles of incorporating substituted monomers can be considered. For instance, the synthesis of functionalized PBIs has been achieved using substituted diaminobenzenes in the polymerization process. banglajol.info

If a suitable tetraamine derivative containing two this compound moieties were synthesized, it could be used to prepare a novel PBI. The methoxy groups would be expected to alter the polymer's properties, such as its solubility, processability, and potentially its proton conductivity in the context of fuel cell applications. Functionalized PBIs have been shown to exhibit modified properties, and the introduction of methoxy groups could offer a new avenue for tuning the performance of these advanced materials. nih.gov

Self-Polymerization of 5,6-Dihydroxy-1H-benzimidazole Analogues

The field of self-polymerization, particularly inspired by the chemistry of catecholamines like dopamine (B1211576), has been expanded to include N-heterocyclic catechol derivatives such as 5,6-dihydroxy-1H-benzimidazole (DHBI). rsc.org This process involves an aqueous-base redox-facilitated self-polymerization, which allows DHBI to form a polymeric material analogous to the well-studied polydopamine (PDA). rsc.org The polymerization of DHBI follows reaction pathways that are very similar to those of dopamine, resulting in the formation of a lightly cross-linked and π-conjugated polymer known as poly(5,6-dihydroxy-1H-benzimidazole) (PDHBI). rsc.org

Research into this process has revealed several key findings. Notably, the polymerization of DHBI occurs at a faster rate than that of dopamine under similar conditions. rsc.org Furthermore, this polymerization process can be accelerated through UV stimulation, a characteristic that is also observed in dopamine polymerization. rsc.org This ability to extend the principles of dopamine's self-polymerization to a benzimidazole-based analogue opens new avenues for creating novel functional materials. rsc.org

Table 1: Comparison of Polymerization Characteristics: DHBI vs. Dopamine

| Feature | 5,6-Dihydroxy-1H-benzimidazole (DHBI) | Dopamine (DA) | Reference |

|---|---|---|---|

| Polymerization Type | Aqueous-base redox-facilitated self-polymerization | Aqueous-base redox-facilitated self-polymerization | rsc.org |

| Resulting Polymer | Poly(5,6-dihydroxy-1H-benzimidazole) (PDHBI) | Polydopamine (PDA) | rsc.org |

| Polymer Structure | Lightly cross-linked, π-conjugated | Cross-linked, π-conjugated | rsc.org |

| Relative Rate | Faster than dopamine | Slower than DHBI | rsc.org |

| UV Stimulation Effect | Enhances polymerization rate | Enhances polymerization rate | rsc.org |

Development of Functional Polymeric Materials and Coatings

The polymer resulting from the self-polymerization of DHBI, poly(5,6-dihydroxy-1H-benzimidazole) (PDHBI), has been investigated for its potential in creating functional materials and surface coatings. rsc.org When applied to various substrates, PDHBI coatings have been shown to effectively promote surface wettability, a property that is comparable to the widely used polydopamine (PDA) coatings. rsc.org

Despite the similarities in function and polymerization pathways, PDHBI-based materials exhibit distinct properties. rsc.org A significant difference is the lower thermal stability of PDHBI coatings when compared to PDA. rsc.org This has been attributed to a reduced cross-link density in the PDHBI structure. rsc.org However, this limitation can be addressed through copolymerization. rsc.org Research has demonstrated that DHBI and dopamine have good copolymerization compatibility, and incorporating dopamine as a comonomer or cross-linker can successfully enhance the thermal stability of the resulting polymer. rsc.org

Table 2: Property Comparison of PDHBI and PDA Coatings

| Property | PDHBI Coatings | PDA Coatings | Reference |

|---|---|---|---|

| Surface Wettability | Promotes surface wettability | Promotes surface wettability | rsc.org |

| Thermal Stability | Lower than PDA | Higher than PDHBI | rsc.org |

| Reason for Stability Difference | Reduced cross-link density | Higher cross-link density | rsc.org |

| Method for Enhancement | Copolymerization with dopamine | Not applicable | rsc.org |

| Unique Structural Feature | Possesses imidazole (B134444) moieties | Catechol and amine groups | rsc.org |

| Functionalization Potential | Intrinsic modification at the 2-carbon position of the imidazole ring | Post-polymerization modification | rsc.org |

Advanced Analytical Techniques in the Study of 5,6 Dimethoxybenzimidazole

Spectroscopic Characterization (e.g., NMR, HRMS, UV-Vis)

Spectroscopic methods are fundamental for the structural elucidation of 5,6-Dimethoxybenzimidazole, providing information on its atomic connectivity, molecular formula, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound. While specific experimental data for this exact compound is not extensively published, the expected spectral features can be predicted based on its chemical structure and data from analogous benzimidazole (B57391) derivatives. beilstein-journals.orgnih.govbeilstein-journals.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, and the imidazole (B134444) ring protons. The two methoxy groups (-OCH₃) would appear as a sharp singlet, likely integrating to six protons. The protons on the benzene (B151609) ring (at positions 4 and 7) would appear as singlets due to their symmetric environment. The proton at the C2 position of the imidazole ring would also produce a singlet. The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. This includes the two equivalent methoxy carbons, the four distinct carbons of the benzene ring (C4/C7, C5/C6, C3a/C7a), and the C2 carbon of the imidazole ring. The chemical shifts provide insight into the electronic environment of each carbon atom. rsc.org

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~12.0 | Broad Singlet | N-H |

| ¹H | ~8.0 | Singlet | C2-H |

| ¹H | ~7.1 | Singlet | C4-H, C7-H |

| ¹H | ~3.8 | Singlet | 2 x -OCH₃ |

| ¹³C | ~149.0 | - | C5, C6 |

| ¹³C | ~142.0 | - | C2 |

| ¹³C | ~135.0 | - | C3a, C7a |

| ¹³C | ~98.0 | - | C4, C7 |

| ¹³C | ~56.0 | - | -OCH₃ |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for unequivocally confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). For the molecular formula C₉H₁₀N₂O₂, HRMS can distinguish it from other molecules with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to validate the formula. ias.ac.in

UV-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole core is a known chromophore. semanticscholar.org The UV-Vis spectrum of the parent 1H-Benzimidazole in solution shows absorption maxima around 243 nm, 274 nm, and 279 nm. nist.govresearchgate.net The presence of two methoxy groups on the benzene ring, which act as auxochromes, is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated π-system. semanticscholar.org Analysis of related nitroarylbenzimidazole derivatives has been performed using UV spectrophotometry to determine properties like ionization constants. uchile.cl

Chromatographic Methods (e.g., UPLC, HPLC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as reaction products or biological matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common chromatographic methods for the analysis of benzimidazole derivatives. ptfarm.plnih.gov These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A typical method for this compound would involve a reverse-phase column (e.g., C8 or C18) and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. ptfarm.plsielc.com Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima. UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov

Typical HPLC/UPLC Parameters for Benzimidazole Analysis

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reverse-Phase C18 or C8 (e.g., Nucleosil C8, Acquity BEH C18) | ptfarm.plnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer (pH 4.5) | ptfarm.pl |

| Mobile Phase B | Acetonitrile or Methanol | ptfarm.pl |

| Elution Mode | Isocratic or Gradient | ptfarm.pl |

| Flow Rate | 0.5 - 1.0 mL/min (HPLC), 0.3 - 0.5 mL/min (UPLC) | nih.gov |